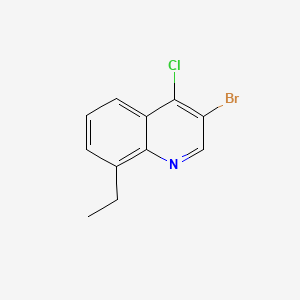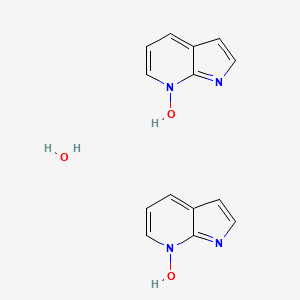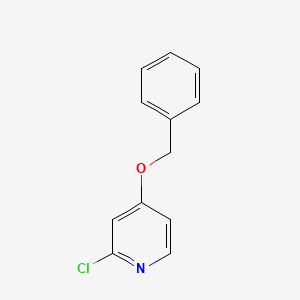
4-(Benzyloxy)-2-chloropyridine
Vue d'ensemble
Description
4-(Benzyloxy)-2-chloropyridine is an organic compound with a molecular formula of C10H9ClNO. It is a colorless to yellowish crystalline solid that is soluble in organic solvents. This compound is used in the synthesis of a variety of organic compounds and is an important intermediate in the synthesis of pharmaceuticals, agricultural chemicals, and other materials.
Applications De Recherche Scientifique
Développement de médicaments antituberculeux
4-(Benzyloxy)-2-chloropyridine : a été utilisé dans la synthèse de nouveaux dérivés possédant de puissantes propriétés antituberculeuses. Ces dérivés ont montré une activité prometteuse contre Mycobacterium tuberculosis avec des valeurs de CI50 inférieures à 1 µg/mL. Les composés ont également été testés pour leur cytotoxicité contre la lignée cellulaire cancéreuse humaine HeLa et se sont avérés non cytotoxiques {svg_1}.
Activité antimicrobienne
Des dérivés de This compound ont été synthétisés et caractérisés pour leur activité antimicrobienne. Ces composés ont été évalués contre diverses souches microbiennes et ont montré un potentiel significatif en tant qu'agents antimicrobiens {svg_2}.
Synthèse asymétrique
Ce composé a été utilisé comme bloc de construction chiral en synthèse asymétrique. Il joue un rôle crucial dans le développement de composés biologiquement actifs, y compris les produits naturels et les produits pharmaceutiques.
Catalyse
Développement de médicaments
Synthèse de colorants
This compound : est instrumental dans la préparation de colorants hetaryl-azophénol. Ces colorants ont des applications dans la teinture des fibres de polyester et sont également utilisés dans l'industrie du caoutchouc {svg_3}.
Agent dépigmentant
Il sert de précurseur dans la synthèse d'agents dépigmentants. Ces agents sont utilisés dans les formulations cosmétiques pour éclaircir le teint de la peau en réduisant la production de mélanine {svg_4}.
Profil ADMET
Le composé a été analysé pour ses propriétés d'absorption, de distribution, de métabolisme, d'excrétion et de toxicité (ADMET). Ceci est crucial dans les premières étapes de la découverte de médicaments pour s'assurer que les candidats médicaments potentiels présentent les profils pharmacocinétiques et de sécurité souhaités {svg_5}.
Propriétés
IUPAC Name |
2-chloro-4-phenylmethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c13-12-8-11(6-7-14-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLZQERVHJHMAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70695341 | |
| Record name | 4-(Benzyloxy)-2-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70695341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182556-72-5 | |
| Record name | 4-(Benzyloxy)-2-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70695341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(benzyloxy)-2-chloropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


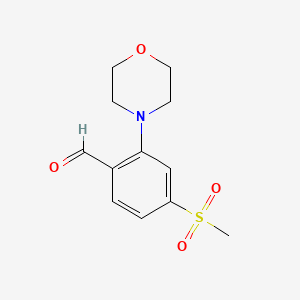
![trans-2-Fluoro-4-[[4-(4-pentylcyclohexyl)phenyl]ethynyl]benzonitrile](/img/structure/B598334.png)
![6-chloro-2-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B598336.png)

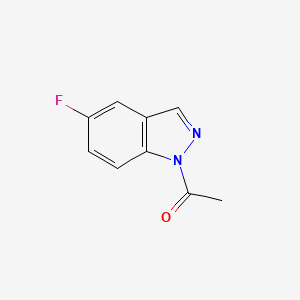
![9-Benzyl-2,9-diazaspiro[5.5]undecane](/img/structure/B598341.png)

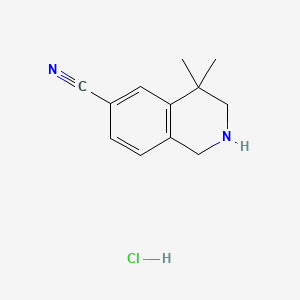
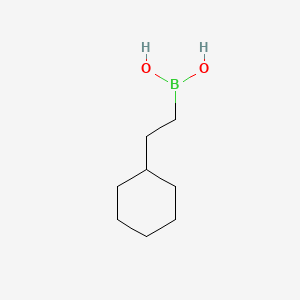
![3-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B598352.png)
